molecular formula C10H9F3O2 B8128823 4-Methoxy-2-trifluoromethoxy-1-vinylbenzene

4-Methoxy-2-trifluoromethoxy-1-vinylbenzene

Cat. No.: B8128823
M. Wt: 218.17 g/mol
InChI Key: GBHIITALTRVJOY-UHFFFAOYSA-N
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Description

4-Methoxy-2-trifluoromethoxy-1-vinylbenzene is an organic compound characterized by the presence of methoxy, trifluoromethoxy, and vinyl groups attached to a benzene ring

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-trifluoromethoxy-1-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2-trifluoromethoxy-1-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-trifluoromethoxy-1-vinylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methoxy and vinyl groups can also influence the compound’s reactivity and stability, affecting its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoromethoxy group, in particular, enhances the compound’s stability and biological activity, making it a valuable compound in various fields.

Properties

IUPAC Name

1-ethenyl-4-methoxy-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-3-7-4-5-8(14-2)6-9(7)15-10(11,12)13/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHIITALTRVJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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